molecular formula C7H12O2S B1404391 4-Methylthiane-4-carboxylic acid CAS No. 1262411-34-6

4-Methylthiane-4-carboxylic acid

Cat. No.: B1404391
CAS No.: 1262411-34-6
M. Wt: 160.24 g/mol
InChI Key: RQTKXRQKRYWHBE-UHFFFAOYSA-N
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Description

4-Methylthiane-4-carboxylic acid is a chemical compound with the molecular formula C7H12O2S and a molecular weight of 160.23 . It is also known by other names such as 4-Methyl-tetrahydro-thiopyran-4-carboxylic acid and 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-methyl .


Molecular Structure Analysis

The molecular structure of this compound consists of a carboxylic acid group (-COOH) attached to a 4-methylthiane ring . The carboxylic acid group is polar due to the presence of the electronegative oxygen atoms, while the 4-methylthiane ring is relatively nonpolar.


Chemical Reactions Analysis

Carboxylic acids, including this compound, can undergo a variety of chemical reactions. These include nucleophilic substitution reactions, where the hydroxyl group (-OH) of the carboxylic acid is replaced by another nucleophile .

Scientific Research Applications

Polymerization Applications

  • 4-Methylthiane-4-carboxylic acid and similar sulfur-containing carboxylic acids have been explored as electron donors in photoinduced free-radical polymerizations. Their interaction with sensitizers like 4-carboxybenzophenone in polymerization processes highlights their potential utility in advanced material synthesis (Wrzyszczyński et al., 2000).

Spectroscopy and Molecular Studies

  • Detailed structural, electronic, and spectroscopic studies of 4-methylthiadiazole-5-carboxylic acid, a close derivative, have been conducted using density functional theory. This research sheds light on the molecular properties of similar compounds, potentially including this compound (Singh et al., 2019).

Electrochemical Studies

  • Electrochemical studies of related compounds like 2-Methylthiopyridin-4-carboxylic acid have been conducted. These studies, focusing on their behavior in various chemical environments, can provide insights into the electrochemical properties of this compound (Lejeune et al., 1992).

Coordination Network Formation

  • Tetrakis(methylthio)-1,4-benzenedicarboxylic acid, a compound structurally similar to this compound, demonstrates the ability to form coordination networks with various metal ions. This could indicate potential applications of this compound in forming complex molecular structures (Zhou et al., 2008).

Hydrogenation Research

  • Research into the hydrogenation of related carboxylic acids, such as 4-methylbenzoic acid, to different carboxylic acid derivatives might offer insights into the reactivity and transformation potential of this compound under similar conditions (Bin, 2010).

Surface Adsorption Studies

  • Studies on the adsorption of 4-(methylthio)benzoic acid on silver surfaces provide an understanding of how this compound might interact with metallic surfaces, which is crucial in applications like catalysis and sensor development (Kwon et al., 1994).

Electrocatalytic Applications

  • Research on the electrocatalytic oxidation of thiols, using compounds like 4-amino-2,2,6,6-tetramethylpiperidinyl-1-oxyl (4-amino-TEMPO) which are related to this compound, can suggest potential applications of this compound in electrocatalytic processes (Kashiwagi et al., 1991).

Biochemical Analysis

Biochemical Properties

4-Methylthiane-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the thiol-disulfide exchange reactions, which are crucial for maintaining cellular redox balance . The compound can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes such as thioredoxin and glutaredoxin, which are essential for cellular redox homeostasis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of redox-sensitive transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in regulating gene expression in response to oxidative stress. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with cysteine residues in proteins, which can lead to enzyme inhibition or activation . This compound can also induce changes in gene expression by modulating the activity of redox-sensitive transcription factors. Furthermore, this compound can interact with metal ions, affecting the activity of metalloenzymes involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in redox homeostasis and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the excessive formation of mixed disulfides and disruption of redox balance.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the thiol-disulfide exchange and sulfur metabolism . It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox status. The compound can also affect the levels of metabolites involved in the tricarboxylic acid cycle and glycolysis, leading to changes in metabolic flux and energy production.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with intracellular proteins and its ability to form covalent adducts with cysteine residues.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can be directed to specific compartments through post-translational modifications and targeting signals. The compound’s activity and function are influenced by its localization, as it can interact with different sets of proteins and enzymes in various cellular compartments.

Properties

IUPAC Name

4-methylthiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTKXRQKRYWHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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